ent-Kaurenol
Overview
Description
ent-Kaur-16-en-19-ol: is a naturally occurring diterpenoid compound. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. The compound has a molecular formula of C20H32O and is characterized by its unique structure, which includes a hydroxyl group at the 19th position and a double bond at the 16th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Kaur-16-en-19-ol typically involves the oxidation of ent-kaur-16-ene. This process can be carried out using microsomal enzyme preparations from plant sources such as Marah macrocarpus seeds. The oxidation process requires cofactors like TPNH and DPNH, and the presence of flavin nucleotides such as FAD and FMN .
Industrial Production Methods: Industrial production of ent-Kaur-16-en-19-ol is less common, but it can be achieved through biotransformation processes using fungal cultures. These processes involve the hydroxylation of kaurane diterpenes to produce more polar derivatives, which can then be isolated and purified .
Chemical Reactions Analysis
Types of Reactions: ent-Kaur-16-en-19-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of ent-Kaur-16-en-19-ol to ent-kaurenal, which is catalyzed by microsomal enzymes .
Common Reagents and Conditions:
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Involves the use of various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Produces ent-kaurenal and ent-kaurenoic acid.
Reduction: Yields reduced derivatives of ent-Kaur-16-en-19-ol.
Substitution: Results in substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ent-Kaur-16-en-19-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ent-Kaur-16-en-19-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hepatocellular carcinoma by stabilizing IkBα, which in turn inhibits the NF-κB pathway . Additionally, its role in the biosynthesis of gibberellins involves the oxidation of ent-kaurene to ent-kaurenoic acid, a key intermediate in the gibberellin biosynthetic pathway .
Comparison with Similar Compounds
ent-Kaur-16-en-19-oic acid: Another diterpenoid with similar structural features but different biological activities.
ent-Kauran-16α-ol: A related compound with a hydroxyl group at the 16th position instead of the 19th.
ent-Atisan-16α-ol: Another diterpenoid with structural similarities but distinct biological functions.
Uniqueness: ent-Kaur-16-en-19-ol is unique due to its specific hydroxylation pattern and its role in the biosynthesis of gibberellins. Its diverse biological activities, including anticancer and antimicrobial properties, further distinguish it from other similar compounds .
Properties
IUPAC Name |
[(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQVRFWMWRMIO-XRNRSJMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332095 | |
Record name | Kaurenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2300-11-0 | |
Record name | Kaurenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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